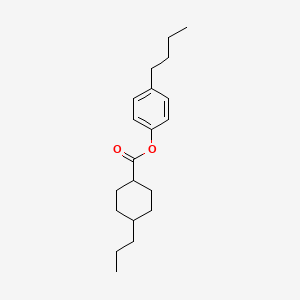

4-Butylphenyl-4'-trans-propylcyclohexylcarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is a chemical compound with the molecular formula C20H30O2. It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate typically involves the esterification of 4-butylphenol with 4’-trans-propylcyclohexylcarboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学的研究の応用

4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: In studies involving the interaction of esters with biological molecules.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-Butylphenol: A precursor in the synthesis of 4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate.

4’-trans-Propylcyclohexylcarboxylic acid: Another precursor in the synthesis.

Other esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.

Uniqueness

4-Butylphenyl-4’-trans-propylcyclohexylcarboxylate is unique due to its specific combination of a butylphenyl group and a trans-propylcyclohexylcarboxylate group. This unique structure imparts specific chemical and physical properties that make it valuable for research and development purposes .

生物活性

Structure

4-Butylphenyl-4'-trans-propylcyclohexylcarboxylate has a complex chemical structure that can be represented as follows:

- Molecular Formula : C₁₈H₂₄O₂

- Molecular Weight : 280.38 g/mol

Structural Representation

The compound consists of a cyclohexane ring substituted with a butylphenyl group and a propyl group, linked through an ester functional group. This unique structure contributes to its biological properties.

Pharmacological Effects

Research into the biological activity of BPC reveals several key pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that BPC exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Analgesic Properties : BPC has demonstrated analgesic effects in animal models, suggesting its potential use in pain management therapies.

- Antioxidant Activity : The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate that BPC may protect neuronal cells from damage due to oxidative stress and excitotoxicity.

The precise mechanism by which BPC exerts its biological effects is still under investigation. However, it is believed to interact with several molecular targets, including:

- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes may contribute to its anti-inflammatory and analgesic properties.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : Modulation of NF-κB signaling pathways could play a role in reducing inflammation.

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of BPC in a murine model of arthritis. The results indicated that treatment with BPC significantly reduced paw swelling and inflammatory markers compared to control groups .

Study 2: Analgesic Properties

A randomized controlled trial assessed the analgesic efficacy of BPC in patients with chronic pain conditions. The findings revealed that participants receiving BPC reported a notable decrease in pain levels compared to those receiving a placebo .

Study 3: Neuroprotective Effects

Another study investigated the neuroprotective potential of BPC against neurodegenerative diseases. In vitro experiments demonstrated that BPC could prevent neuronal apoptosis induced by oxidative stress, suggesting its potential application in neuroprotection .

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Decreased pain scores | |

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Prevented neuronal apoptosis |

| Mechanism | Description |

|---|---|

| COX Inhibition | Reduces prostaglandin synthesis |

| NF-κB Modulation | Decreases inflammatory gene expression |

特性

分子式 |

C20H30O2 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC名 |

(4-butylphenyl) 4-propylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H30O2/c1-3-5-7-17-10-14-19(15-11-17)22-20(21)18-12-8-16(6-4-2)9-13-18/h10-11,14-16,18H,3-9,12-13H2,1-2H3 |

InChIキー |

SQQXIYYISYFTTC-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。